1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole
Description
Properties
IUPAC Name |
3,5-dimethyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-6-8-5-10(2)4-7(8)3-9-6/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOQWFQIDYFJUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN(CC2CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
In addition, diketopyrrolopyrrole (DPP) based copolymers, which also include a pyrrole ring, are used widely in thin-film transistors and solar cell devices . These aromatic polymers have electron withdrawing groups and hence are very useful for the synthesis of narrow band gap donor-acceptor polymers which are used as active semiconductors for organic electronics .
Biochemical Analysis
Biochemical Properties
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved. Additionally, this compound can bind to certain receptors, such as G-protein-coupled receptors (GPCRs), modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been found to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. By altering the activity of key proteins in this pathway, the compound can induce changes in gene expression and cellular behavior. Furthermore, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to impact cellular metabolism by modulating the activity of enzymes involved in glycolysis and oxidative phosphorylation.
Molecular Mechanism
The molecular mechanism of action of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to inhibit the activity of certain kinases, such as protein kinase C (PKC), by binding to their active sites. This inhibition can result in altered phosphorylation of downstream targets, affecting various cellular processes. Additionally, the compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cell types used. For example, prolonged exposure to 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been associated with changes in cell viability and proliferation rates in certain cell lines.
Dosage Effects in Animal Models
The effects of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in animal models can vary significantly with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the safety and efficacy of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole.
Metabolic Pathways
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile. Additionally, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can modulate metabolic flux and metabolite levels by altering the activity of key enzymes in glycolysis and the tricarboxylic acid (TCA) cycle.
Transport and Distribution
The transport and distribution of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp). Once inside the cell, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. These interactions can affect the compound’s bioactivity and therapeutic potential.
Subcellular Localization
The subcellular localization of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has been shown to localize to the mitochondria, where it can modulate mitochondrial function and energy production. Additionally, the compound can be directed to the nucleus, where it can interact with transcription factors and influence gene expression.
Biological Activity
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is a unique heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
Chemical Structure and Properties
The compound 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is characterized by a complex bicyclic structure. Its molecular formula is with a molecular weight of approximately 219.3 g/mol. The structural configuration contributes to its interaction with various biological targets.
Antitumor Activity
Research indicates that derivatives of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole exhibit significant antitumor properties. For instance, a study demonstrated that certain synthesized derivatives showed moderate anti-tumor effects against various human cancer cell lines including HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to standard chemotherapeutics like Doxorubicin .
Histamine Receptor Modulation
The compound has also been investigated for its role as a histamine H3 receptor antagonist. Histamine receptors are crucial in regulating neurotransmitter release and have implications in conditions such as obesity and cognitive disorders. In preclinical models, compounds related to 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole were found to effectively modulate histamine signaling pathways, suggesting potential use in treating metabolic disorders .
The biological activity of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole can be attributed to its ability to interact with specific biological targets:
- Histamine H3 Receptor Antagonism : By blocking the H3 receptor, the compound enhances the release of neurotransmitters like acetylcholine and norepinephrine, which may improve cognitive function and reduce appetite.
- Inhibition of Tumor Cell Proliferation : The structural features allow it to interfere with cellular signaling pathways that promote cancer cell growth and survival.
Study on Antitumor Effects
A notable study involved synthesizing several derivatives of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole and evaluating their cytotoxicity against various cancer cell lines. Results indicated that specific modifications to the compound's structure significantly enhanced its anticancer activity. The most effective derivatives contained additional functional groups that improved solubility and cellular uptake .
Histamine Receptor Studies
In another study focusing on metabolic disorders, researchers administered a derivative of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole in rodent models. The results showed a marked reduction in food intake and body weight over a controlled period compared to the control group. This suggests potential applications in obesity management through histaminergic modulation .
Data Tables
Scientific Research Applications
Medicinal Chemistry Applications
1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole derivatives have shown promising results in treating various neurological and psychiatric disorders. These include:
- Cognitive Disorders : Compounds containing this scaffold have been linked to the modulation of histamine receptors, which are crucial for cognitive functions. Research indicates their potential in treating conditions such as Alzheimer's disease, attention-deficit hyperactivity disorder, and schizophrenia .
- Metabolic Disorders : The compound has been studied for its effects on insulin resistance and type II diabetes. Its derivatives may enhance insulin sensitivity and reduce blood glucose levels, making them candidates for diabetes management .
- Antitumor Activity : Some derivatives exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown effectiveness against different cancer cell lines .
The biological activity of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole is supported by several studies highlighting its pharmacological properties:
- Antimicrobial Effects : Research has shown that pyrrole-based compounds can exhibit significant antibacterial and antifungal activities. For instance, derivatives have been tested against multidrug-resistant strains of bacteria and fungi with promising results .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases .
Material Science Applications
In addition to its medicinal applications, 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole has potential uses in material science:
- Organic Electronics : The synthesis of pyrrole derivatives has been explored for applications in organic electronic devices. They can serve as active materials in organic solar cells due to their favorable electronic properties and light absorption capabilities .
- Dye-Sensitized Solar Cells : Recent studies have investigated the use of pyrrole derivatives as dyes in solar cells. Their structural features allow them to effectively harvest sunlight, contributing to energy conversion efficiency .
Case Studies
Several case studies illustrate the practical applications of 1,5-Dimethyloctahydropyrrolo[3,4-c]pyrrole:
Comparison with Similar Compounds
Key Observations :
- Substituents at C5 (e.g., phenylpiperazine or methylsulfonylpiperazine in Mannich bases) significantly influence anti-inflammatory activity by improving COX-2 selectivity .
- Methyl groups, as in the 1,5-dimethyl variant, likely reduce steric hindrance compared to bulkier substituents, enhancing membrane permeability .
Key Observations :
- Subcritical water synthesis offers greener alternatives with comparable yields to conventional methods but shorter reaction times .
Pharmacological Activity
Key Observations :
- The 1,5-dimethyl variant’s lack of polar groups (e.g., sulfonyl or piperazine) may limit enzyme inhibition but improve blood-brain barrier penetration, aligning with orexin receptor modulation applications .
- Anti-inflammatory activity in Mannich bases correlates with COX-2 binding modes resembling meloxicam .
Physicochemical Properties
Key Observations :
- Smaller molecular weight and alkyl substituents in the 1,5-dimethyl derivative favor oral bioavailability and CNS penetration .
Preparation Methods
Multicomponent Cycloaddition Approach
A prominent and efficient method to prepare related pyrrolo[3,4-c]pyrrole derivatives, including 1,5-dimethyl-substituted variants, utilizes multicomponent 1,3-dipolar cycloaddition reactions. This method involves the sequential addition of primary amines, maleimides, and aldehydes under mild conditions to form complex bicyclic frameworks.
Reaction Sequence : The order of addition is critical—first, a primary amine is reacted with two equivalents of maleimide, followed by the addition of an aldehyde. This sequence promotes the formation of the spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} skeleton with high yields.
Key Step : The Michael-type addition of the amine to the maleimide is the pivotal step, facilitating ring closure and bicyclic structure formation.
Conditions : Typical reaction conditions include heating in toluene at approximately 120 ºC for 17 hours in a sealed tube.
Advantages : This method allows for the incorporation of different substituents by varying the amine, maleimide, and aldehyde components, enabling structural diversity.
Research Findings : Studies demonstrated that the diastereomeric ratio and overall yield depend on the precise order of reagent addition and reaction conditions. Sequential addition of two different maleimides can lead to hybrid scaffolds, expanding the compound library.
Cyclization of Hexahydropyrrolo[3,4-b]pyrrole Derivatives
Patent literature describes preparation methods for octahydro-pyrrolo[3,4-b]pyrrole derivatives, which are structurally related to octahydropyrrolo[3,4-c]pyrrole compounds, including methyl-substituted analogs. These methods can often be adapted or serve as a basis for synthesizing 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole.
General Synthetic Route : Starting from substituted pyrrolidine or piperidine precursors, cyclization reactions are conducted to form the bicyclic octahydropyrrolo core.
Substituent Introduction : Alkyl groups, such as methyl, can be introduced via alkylation or by using appropriately substituted starting materials.
Reaction Conditions : These cyclizations often involve catalytic or stoichiometric reagents under controlled temperature and solvent conditions to ensure stereoselectivity and high purity.
Pharmaceutical Relevance : The derivatives prepared by these methods have been explored for their biological activity, especially as histamine-3 receptor ligands, indicating the importance of stereochemical control during synthesis.
Summary Table of Preparation Methods
Q & A
Basic Research Questions
What are the optimal synthetic routes for 1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole, and how do reaction conditions influence yield and purity?
The synthesis of bicyclic pyrrolo-pyrrole derivatives often involves cyclization and reduction strategies. A robust method includes the reduction of cyclopentylimide precursors using boron-based reducing agents (e.g., NaBH₄ or BH₃·THF) in the presence of Lewis acids like AlCl₃, achieving yields >70% under anhydrous conditions . Controlled reaction parameters (temperature: 0–5°C; inert atmosphere) are critical to minimize side reactions such as over-reduction or ring-opening. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity, as validated by NMR and HRMS .
Which spectroscopic and crystallographic techniques are most effective for structural elucidation?
- NMR : ¹H and ¹³C NMR are essential for confirming substituent positions and stereochemistry. For example, methyl groups at positions 1 and 5 produce distinct singlets (δ ~1.2–1.5 ppm) due to restricted rotation .
- X-ray diffraction : Single-crystal analysis resolves the bicyclic chair conformation and confirms cis/trans stereochemistry of substituents. For analogs, C–C bond lengths in the pyrrolidine ring average 1.54 Å, while pyrrole N–C bonds measure ~1.38 Å .
- FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O, if present) and 2800–3000 cm⁻¹ (C–H aliphatic) provide additional structural validation .
How does the bicyclic framework influence reactivity in common organic transformations?
The fused pyrrolo-pyrrole system exhibits dual reactivity:
- Electrophilic substitution : Preferential attack at the pyrrole nitrogen due to electron-rich π-systems.
- Nucleophilic additions : The pyrrolidine ring’s tertiary amines facilitate alkylation or acylation at the bridgehead positions.
Steric hindrance from the 1,5-dimethyl groups limits reactivity at the central carbons, as shown in comparative studies with non-methylated analogs .
Advanced Research Questions
How can conflicting reports on biological targets (e.g., COX vs. LOX inhibition) be resolved?
Discrepancies arise from structural variations in substituents. For example:
- COX-1/2 inhibition : Observed in pyrrolo[3,4-c]pyrroles with bulky aryl groups (e.g., 3,5-diphenyl derivatives), which occupy the COX hydrophobic channel (docking scores: −9.2 kcal/mol) .
- 15-LOX inhibition : Methylsulfonylpiperazine-substituted analogs show higher affinity for LOX (IC₅₀: 2.1 µM) due to polar interactions with Glu356 and His540 residues .
Methodological recommendation : Use isoform-specific enzymatic assays (e.g., COX-1/2 inhibitor screening kits) and molecular dynamics simulations (AMBER or GROMACS) to map binding modes .
What experimental strategies assess interactions with biological membranes and plasma proteins?
- Membrane permeability : Employ artificial lipid bilayers (e.g., POPC/POPG vesicles) and fluorescence quenching assays. Derivatives with logP >2.5 exhibit rapid membrane partitioning (t₁/₂ <30 sec) .
- Plasma protein binding : Circular dichroism (CD) and tryptophan fluorescence quenching quantify binding to human serum albumin (HSA). For 1,5-dimethyl derivatives, binding constants (Kₐ) range from 10⁴–10⁵ M⁻¹, indicating moderate-to-strong affinity .
How do structural modifications (e.g., cyclopropyl or aryl substituents) impact pharmacological and physicochemical properties?
- Cyclopropyl substitution : Enhances metabolic stability (t₁/₂ in liver microsomes: >120 min vs. 45 min for methyl analogs) but reduces solubility (logS: −3.2) .
- Aryl substituents : Electron-withdrawing groups (e.g., 4-Cl-phenyl) improve target selectivity (COX-2 SI: 15.7) but increase molecular weight (>350 g/mol), potentially affecting bioavailability .
Data Contradictions and Resolution
- Issue : Some studies report anti-inflammatory activity via COX inhibition, while others emphasize LOX modulation.
- Resolution : Structural variability (e.g., substituent polarity, stereochemistry) dictates target preference. Use cheminformatics tools (e.g., SwissADME) to predict off-target effects and prioritize analogs with balanced COX/LOX inhibition profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
